Structural Differentiation: Dual Chlorophenyl Architecture vs. Des-Chloro and Mono-Chloro Analogs
(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone possesses a unique dual chlorophenyl substitution pattern—a 3-chlorobenzoyl group and a 4-chlorophenylsulfonyl group—that distinguishes it from the des-chloro phenylsulfonyl analog CAS 333757-02-1, which has an unsubstituted phenyl group at the benzoyl position , and from the 4-fluorophenylsulfonyl analog, which replaces the chlorine with fluorine on the sulfonyl phenyl ring . Neither of these comparator compounds has publicly reported biological activity data, but SAR studies on the broader phenylsulfonylpiperazine class demonstrate that halogen identity and position dramatically influence antiproliferative potency in MCF7 breast cancer cells, with IC50 values ranging from 4.48 μM to >100 μM across a 20-compound panel [1].
| Evidence Dimension | Halogen substitution pattern (chlorine count, position, and identity) |
|---|---|
| Target Compound Data | Dual chlorophenyl: 3-Cl on benzoyl ring + 4-Cl on sulfonyl phenyl ring; MW = 399.3 g/mol; cLogP (predicted) ~3.2 [2] |
| Comparator Or Baseline | Phenylsulfonyl analog (CAS 333757-02-1): unsubstituted phenyl at benzoyl, 4-Cl on sulfonyl ring; MW = 364.8 g/mol. 4-Fluorophenylsulfonyl analog: 3-Cl on benzoyl, 4-F on sulfonyl ring; MW = 382.8 g/mol |
| Quantified Difference | Exact potency difference not measurable for this specific compound; class-level inference: IC50 variation >20-fold across halogen substitution variants in MCF7 cells [1] |
| Conditions | Class-level SAR derived from 48 h MTT assays in MCF7 luminal breast cancer cells; comparator physical-chemical properties from vendor databases [1][2] |
Why This Matters
The dual chlorophenyl architecture may confer distinct lipophilicity, metabolic stability, and target-binding properties compared to des-chloro or fluorinated analogs, making non-equivalence critical for reproducible SAR studies.
- [1] da Silva, F.C. et al. (2024) 'A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells', Molecules, 29(18), p. 4471. doi: 10.3390/molecules29184471. View Source
- [2] Molaid. (4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-3-yl)methanone. LogP prediction for structurally related sulfonylpiperazines. Accessed April 2026. View Source
